molecular formula C13H16N2 B1168673 cardiac antisecretory peptide CAS No. 124148-15-8

cardiac antisecretory peptide

Cat. No.: B1168673
CAS No.: 124148-15-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Peptide Discovery in Cardiac Tissues

The discovery of peptidergic secretions from the heart marked a paradigm shift in cardiovascular physiology, revealing the organ's capacity for humoral self-regulation and its influence on other organ systems. bioscientifica.comnih.gov

The concept of the heart as an endocrine organ emerged from observations that mammalian atrial cardiomyocytes contain elements characteristic of polypeptide-secreting cells. nih.gov This was substantiated by investigations between 1971 and 1983 that led to the characterization of a polypeptide with potent natriuretic properties, which was named atrial natriuretic factor (ANF). bioscientifica.comnih.govnih.gov This discovery was a landmark, providing the first definitive evidence of the heart's secretory function. cfrjournal.com Subsequently, in 1988, a second peptide, initially isolated from the porcine brain and thus named brain natriuretic peptide (BNP), was also identified as a hormone produced by the mammalian heart. bioscientifica.comnih.govmdpi.com These findings firmly established the heart's role as a source of circulating peptide hormones. nih.gov

The peptide known for its antisecretory properties, Antisecretory Factor (AF), is functionally distinct from the natriuretic and other vasoactive peptides expressed in the heart. nih.govnih.govplos.org While natriuretic peptides like ANP and BNP primarily regulate blood volume and pressure through vasodilation, natriuresis, and diuresis, often mediated by the second messenger cGMP, Antisecretory Factor's main role is the regulation of fluid and ion transport across cellular barriers. plos.orgahajournals.orgcvphysiology.com

AF is an endogenous 41-kDa protein found in most tissues, including the gut and lymphoid organs, and is also present in plasma. plos.orgnih.gov Its function is not primarily vasoactive or natriuretic. Instead, it inhibits hypersecretion, such as that induced by bacterial toxins in the intestine, and counteracts edema and abnormal fluid flux. plos.org This distinguishes it from vasoactive peptides like endothelin-1, a potent vasoconstrictor also expressed in the heart. nih.govnih.gov The mechanisms of action also differ; while natriuretic peptides bind to guanylate cyclase-linked receptors (NPR-A and NPR-B), AF is thought to exert its effects via neuronal membranes, with some evidence suggesting interaction with the GABA-A receptor. cvphysiology.comphysiology.orggu.se

Antisecretory Factor (AF) was first described as a potent inhibitor of intestinal hypersecretion induced by the cholera toxin. plos.org Early experimental work demonstrated that AF could counteract intestinal fluid secretion prompted by a variety of bacterial toxins, including those from Escherichia coli, Campylobacter, and Clostridium difficile. nih.gov A critical step in its characterization was the identification of its biologically active site, a sequence located in the N-terminal region of the 41-kDa protein. nih.govnih.gov This led to the development of a synthetic 16-amino-acid peptide fragment, designated AF-16 (sequence: VCHSKTRSNPENNVGL), which contains the active sequence and effectively mimics the antisecretory properties of the full-length protein. plos.orgtandfonline.com This peptide was shown to inhibit the abnormal transport of fluid and electrolytes in various animal and ex vivo models. nih.gov

Conceptual Framework of Endogenous Peptides and Their Physiological Roles in Model Systems

The study of endogenous peptides has evolved into a distinct field, revealing a universe of bioactive molecules that participate in nearly every aspect of physiology. This conceptual framework helps situate the functions of specific peptides within the broader context of complex biological regulation.

Peptidomics is an emerging field of proteomics dedicated to the comprehensive and systematic analysis of endogenous peptides within a cell, tissue, or organism under specific physiological or pathological conditions. nih.govresearchgate.net This approach utilizes advanced mass spectrometry techniques to identify and quantify the full spectrum of peptides, known as the peptidome. nih.govkarger.com Peptidomic studies have revealed that small-molecule peptides (typically 3-50 amino acids) are not merely breakdown products of larger proteins but are important bioactive molecules in their own right. nih.gov They exhibit vast functional diversity, participating in a wide array of life activities, including immune regulation, cell differentiation, and nervous system control. nih.gov The application of peptidomics to cardiac tissue has been instrumental in identifying novel peptides and exploring their potential roles in cardiovascular health and disease, providing a rich source of candidates for future drug development. nih.govkarger.com

Experimental studies have been fundamental in transforming the classical view of the heart from a simple pump to a sophisticated endocrine organ. bioscientifica.comnih.gov The discovery that atrial cardiomyocytes synthesize, store, and secrete atrial natriuretic peptide (ANP) in response to stimuli like atrial distension was a pivotal moment. nih.govcvphysiology.com This was followed by the identification of B-type natriuretic peptide (BNP) as another key cardiac hormone, synthesized largely by the ventricles in response to stress. bioscientifica.comcvphysiology.com Together, these cardiac natriuretic peptides form a system that helps regulate blood pressure, blood volume, and electrolyte balance. bioscientifica.comoup.com Beyond the natriuretic peptides, experimental models have shown that the heart also expresses other polypeptide hormones that likely act locally in an autocrine or paracrine fashion. nih.govnih.gov These include C-type natriuretic peptide (CNP), adrenomedullin, and endothelin-1, each contributing to the heart's ability to humorally regulate its own function and communicate with other organ systems. nih.govnih.govresearchgate.net

Properties

CAS No.

124148-15-8

Molecular Formula

C13H16N2

Synonyms

cardiac antisecretory peptide

Origin of Product

United States

Molecular Biology and Structural Aspects of Cardiac Antisecretory Peptide

The biological function of cardiac antisecretory peptide is rooted in its molecular biology, from the transcriptional control of its parent protein to the final processing that yields the active peptide.

Gene Expression and Biosynthesis Pathways

The this compound is derived from a 41 kDa protein known as Antisecretory Factor (AF), which is detectable in most tissues, including the heart, and is secreted into plasma and other bodily fluids. researchgate.netnih.gov The gene for AF has been successfully cloned and sequenced. nih.gov While the heart is an established endocrine organ capable of synthesizing and secreting a variety of peptides, AF is also produced in other tissues such as the gastrointestinal and respiratory mucosae. nih.govnih.gov

The expression of the gene encoding Antisecretory Factor (AF) is not static; it is dynamically regulated by various physiological and pathological stimuli. In response to inflammatory stimuli or bacterial toxins, such as cholera toxin, AF expression increases. researchgate.netplos.org Upon stimulation, the AF protein is redistributed from the perinuclear area to the cell surface, which facilitates its function. plos.org This upregulation is a key part of the body's response to certain challenges.

In the broader context of cardiac gene expression, the regulation of cardiac peptides is a critical component of cardiovascular homeostasis. Genes for peptides like atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) are induced in the adult heart during pathological hypertrophy, often as part of a "fetal reprogramming" response. frontiersin.org The transcriptional control of these peptides is influenced by hemodynamic stress, such as atrial and ventricular distension, and neurohumoral stimuli. frontiersin.orgcvphysiology.com This demonstrates a general principle of cardiac transcriptional regulation where stress signals lead to altered expression of cardioactive peptide genes. nih.gov The cardiovascular system as a whole expresses a vast array of genes, with estimates of 15,000 to 30,000 genes being active in any single cardiovascular cell, highlighting the complexity of its regulatory networks. ahajournals.org

Post-Translational Processing and Maturation in Experimental Models

Following translation, the precursor protein undergoes significant post-translational modification (PTM) to become biologically active. wikipedia.org PTMs are crucial for expanding the functional diversity of the proteome by regulating protein activity, localization, and stability. thermofisher.com The active this compound is a fragment derived from the full-length 41 kDa AF protein, a process that necessitates proteolytic cleavage. nih.govplos.org

Cardiac myocytes are equipped with the sophisticated biochemical machinery required for complex peptide processing. mdpi.com This includes key endoproteases like corin (B2432093) and furin, which are known to cleave inactive propeptides (such as pro-ANP, pro-BNP, and proapelin) into their mature, active forms. frontiersin.orgfrontiersin.org Beyond cleavage, other PTMs like glycosylation, phosphorylation, sulfation, and acetylation can occur within the endocrine heart, potentially altering the bioactivity and pharmacokinetics of the resulting peptides. mdpi.comnih.gov

The maturation of the AF protein into its active peptide fragment is a clear example of PTM. The active sequence is located in the N-terminal region of the full-length protein. nih.gov A synthetic 16-amino acid peptide, termed AF-16, corresponds to this active region and has been used extensively in experimental models to study the peptide's function. researchgate.netplos.org

Structural Analysis and Peptide Conformation in Solution

The biological efficacy of the this compound is intrinsically linked to its three-dimensional structure. The primary amino acid sequence dictates its folding into specific secondary and tertiary structures, which are essential for its interaction with molecular targets.

Primary Sequence Determinants of Activity

The antisecretory activity of the AF protein has been localized to a specific region near the N-terminal. google.com A synthetic 16-peptide fragment, AF-16, encompasses this active site and has been shown to replicate the biological effects of the native protein. researchgate.netplos.org Further research indicates that the core activity resides within an even smaller 8-peptide sequence contained within AF-16. researchgate.netplos.org

Table 1: Primary Sequence of the Active AF-16 Peptide Fragment
Peptide NameAmino Acid SequenceReference
AF-16V-C-H-S-K-T-R-S-N-P-E-N-N-V-G-L plos.org

Investigation of Secondary and Tertiary Structures

For related peptide families, such as those containing neuropeptide Y (NPY) and peptide YY (PYY) which also exhibit antisecretory effects, a characteristic tertiary structure known as the "PP-fold" is pivotal for their physiological function. researchgate.netresearchgate.net The PP-fold is a hairpin-like structure that brings the N-terminal and C-terminal regions into close proximity, stabilized by a hydrophobic core. researchgate.net While detailed NMR or X-ray crystallography studies specifically defining the secondary and tertiary structures of the this compound AF-16 are not widely reported, the principles of peptide folding suggest that it adopts a specific, stable conformation in solution to exert its biological effects.

Structure-Activity Relationships (SAR) in In Vitro Systems

Structure-activity relationship (SAR) studies are fundamental to understanding which parts of a peptide are critical for its function. These studies involve synthesizing analogs with specific amino acid substitutions or modifications and testing their activity in in vitro systems.

The activity of the this compound AF-16 has been confirmed in various in vitro models. In cultured human enterocyte-like Caco-2/TC7 cell monolayers, which mimic the human intestinal barrier, AF-16 produced a concentration-dependent inhibition of fluid transport induced by bacterial toxins. nih.gov This system allows for the direct assessment of the peptide's antisecretory effects.

SAR studies on analogous peptides with antisecretory properties provide valuable insights. For example, research on analogs of the peptide YY active site, PYY(22-36), revealed that specific residues are crucial for activity. researchgate.net Methodologies such as alanine (B10760859) scanning, where individual amino acids are systematically replaced with alanine, have been used to probe the importance of residues in other peptides like ELABELA, revealing that C-terminal residues were critical for receptor binding and signaling. nih.govcnr.it These approaches allow for the precise mapping of the pharmacophore—the essential parts of the peptide required for its biological effect.

Table 2: Structure-Activity Relationship Findings from Antisecretory Peptide Analogs in In Vitro Systems
Peptide AnalogModificationEffect on Activity/BindingReference
PYY(22-36)N-alpha-acetylationIncreased binding affinity and antisecretory potency researchgate.net
N-alpha-Ac-PYY(22-36)Substitution of His26 with pCl-PheReduced receptor affinity researchgate.net
N-alpha-Ac-PYY(22-36)Substitution of Tyr36 with N-Me-TyrReduced receptor affinity researchgate.net
N-alpha-Ac-PYY(22-36)Replacement of Tyr27 with PheSubstantially increased activity researchgate.net
ELABELA(19-32)Alanine scan of C-terminal residuesRevealed critical role in APJ receptor binding and signaling nih.gov

Receptor Interactions and Signal Transduction Mechanisms

Identification and Characterization of Cognate Receptors

The identification and characterization of receptors that bind to CAP are crucial for understanding its mechanism of action. While the specific receptor for CAP is still under investigation, research on related peptides, such as natriuretic peptides, provides a framework for understanding these interactions.

The strength and duration of the interaction between a ligand like CAP and its receptor are defined by binding kinetics (the rates of association and dissociation) and affinity (the equilibrium constant of the binding). These parameters are critical for determining the biological response. Techniques such as surface plasmon resonance (SPR) and radioligand binding assays are commonly used to measure these interactions in real-time on living cells or in membrane preparations. nicoyalife.comligandtracer.comharvard.eduelifesciences.org

The binding affinity, often represented by the dissociation constant (KD), indicates the concentration of a ligand required to occupy half of the available receptors at equilibrium. A lower KD value signifies a higher affinity. The kinetics of the interaction, described by the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic view of the binding event. nicoyalife.com Even if interactions have the same affinity (KD), they can have vastly different kinetic profiles, which can influence the downstream biological effects. nicoyalife.com

For example, studies on related peptide hormones have demonstrated a wide range of binding affinities, from picomolar to millimolar, depending on the specific ligand and receptor subtype. nicoyalife.com The use of techniques like LigandTracer® allows for the real-time measurement of binding kinetics and affinity on living cells, providing valuable insights into the interaction of peptides with their receptors under near-physiological conditions. ligandtracer.com

Table 1: Key Parameters in Receptor Binding Analysis This table is interactive. Click on the headers to learn more about each parameter.

ParameterDescriptionImportance
KD (Dissociation Constant) The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium.A measure of binding affinity; a lower KD indicates a stronger interaction.
kon (Association Rate Constant) The rate at which the ligand binds to the receptor.Describes how quickly the ligand-receptor complex is formed.
koff (Dissociation Rate Constant) The rate at which the ligand dissociates from the receptor.Indicates the stability of the ligand-receptor complex; a slower koff means a longer-lasting interaction.
Specificity The ability of a receptor to bind to a specific ligand or a group of structurally similar ligands.Ensures that the biological response is triggered by the correct signal.

Many peptide hormone receptors exist as multiple subtypes, each with distinct tissue distribution and signaling properties. For instance, the natriuretic peptide family has three main receptor subtypes: NPRA, NPRB, and NPRC. frontiersin.orgfrontiersin.org These subtypes exhibit different binding specificities for various natriuretic peptides like ANP, BNP, and CNP. frontiersin.org This subtype specificity is a key determinant of the diverse physiological roles of these peptides.

Similarly, it is hypothesized that CAP may interact with specific receptor subtypes. The dynamics of ligand binding, including conformational changes in both the ligand and the receptor upon interaction, are crucial for receptor activation and subsequent signal transduction. Understanding these dynamics requires advanced techniques that can probe the structural and temporal aspects of the binding process.

The physiological effects of CAP are dictated by the location of its receptors. Studies on related peptide receptors, such as somatostatin (B550006) receptors (SSTRs), have shown widespread distribution in various tissues and cell types. For example, SSTRs are found in the brain, heart, lungs, kidneys, and on immune cells. mdpi.comfrontiersin.org Specifically, in the heart, SSTR1 and SSTR2 have been identified on cardiomyocytes and vascular endothelial cells. frontiersin.org

The distribution of receptors for cardiac-acting peptides is often investigated in various experimental models, including different cell lines and animal tissues. For instance, cell lines like Caco-2/TC7 and T84, which are human enterocyte-like cells, have been used to study the effects of antisecretory peptides. nih.gov The presence of specific receptors can vary significantly between different tissues and even within different cell types in the same tissue. mdpi.com For example, α1-adrenergic receptors are found on smooth muscle cells, endothelial cells, and nerve cells in the vasculature. mdpi.com The density and subtype of these receptors can also change in pathological conditions like heart failure. mdpi.com

Table 2: Examples of Receptor Distribution in Tissues and Cells This table is interactive. You can sort the data by clicking on the column headers.

Receptor Family/TypeTissue/Cell TypeReference
Somatostatin Receptors (SSTR1, SSTR2)Cardiomyocytes, Vascular Endothelial Cells frontiersin.org
Glucagon-like peptide-1 receptor (GLP-1R)Pancreatic islet β-cells, Lungs, Kidneys, Heart mdpi.com
α1-Adrenergic ReceptorsVascular Smooth Muscle Cells, Endothelial Cells mdpi.com
Natriuretic Peptide Receptors (NPRA, NPRB, NPRC)Kidney, Heart, Vasculature, Brain frontiersin.orgfrontiersin.org
Antisecretory Factor (AF) associated receptorsGastrointestinal Mucosa, Nasal Mucosa nih.gov

Intracellular Signaling Pathways Mediated by Receptor Activation

Upon binding of CAP to its cognate receptor, a cascade of intracellular events is initiated, ultimately leading to the observed physiological response. This process, known as signal transduction, often involves G-protein coupled receptors and the generation of second messengers.

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. mdpi.comnih.govrndsystems.comfrontiersin.org Many peptide hormones, including those with cardiovascular effects, exert their actions through GPCRs. rndsystems.com When a ligand binds to a GPCR, it induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein. nih.gov

The activated G-protein then dissociates into its α and βγ subunits, which can modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C. frontiersin.orgnih.gov There are several families of G-proteins, including Gαs (stimulatory), Gαi (inhibitory), Gαq/11, and Gα12/13, each initiating distinct signaling pathways. frontiersin.org For example, Gαs activates adenylyl cyclase, while Gαi inhibits it. frontiersin.orgnih.gov Gαq/11 activates phospholipase C. frontiersin.org The specific G-protein coupled to a receptor determines the initial intracellular response to ligand binding.

The activation of effector enzymes by G-proteins leads to the production of small, non-protein intracellular signaling molecules called second messengers. libretexts.orgslideshare.net These molecules amplify the initial signal and relay it to various cellular targets. libretexts.orgslideshare.net

Cyclic Adenosine (B11128) Monophosphate (cAMP): cAMP is synthesized from ATP by the enzyme adenylyl cyclase, which is often activated by Gαs-coupled receptors. nih.govlibretexts.org cAMP can activate protein kinase A (PKA), which then phosphorylates numerous target proteins, leading to changes in cellular function. nih.govlibretexts.org In the heart, cAMP signaling is critical for regulating contractility. nih.gov

Cyclic Guanosine (B1672433) Monophosphate (cGMP): cGMP is produced from GTP by guanylyl cyclase. libretexts.orgnih.gov There are two main forms of guanylyl cyclase: a soluble form activated by nitric oxide (NO) and a particulate, receptor-associated form activated by natriuretic peptides. nih.govnih.gov cGMP primarily activates protein kinase G (PKG), which mediates many of the cardiovascular effects of cGMP, including vasodilation. libretexts.orgnih.gov

Calcium Ions (Ca2+): Intracellular calcium concentration is a tightly regulated and versatile second messenger. libretexts.orgjapsonline.com Its levels can be increased by influx from the extracellular space through ion channels or by release from intracellular stores like the endoplasmic reticulum. libretexts.org This release is often triggered by inositol (B14025) trisphosphate (IP3), which is produced by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate (PIP2). libretexts.org The other product of PIP2 hydrolysis, diacylglycerol (DAG), remains in the membrane and activates protein kinase C (PKC). libretexts.org Changes in intracellular Ca2+ are fundamental to processes like muscle contraction and neurotransmitter release. libretexts.orgjapsonline.com

The interplay between these second messenger systems is complex and can be cell-type specific, allowing for a finely tuned cellular response to extracellular signals.

Kinase Activation and Downstream Effectors (e.g., PKA, PKC, Akt, ERK)

Direct evidence detailing the specific activation of protein kinase A (PKA), protein kinase C (PKC), Akt, and extracellular signal-regulated kinase (ERK) by cardiac antisecretory peptide remains an area of ongoing investigation. However, existing studies provide indirect links and potential mechanisms through which CAP may influence these key signaling kinases.

One potential mechanism of action for CAP involves the regulation of ion transporters, which can, in turn, affect kinase signaling. Studies have shown that CAP can inhibit the Na-K-Cl cotransporter 1 (NKCC1). nih.gov The activity of NKCC1 is modulated by upstream kinases, including with-no-lysine (WNK) kinases and their downstream targets, oxidative stress-responsive kinase 1 (OSR1) and STE20/SPS1-related proline/alanine-rich kinase (SPAK). escholarship.org The expression of these kinases has been observed to increase with glioma grade, a condition where CAP has shown some therapeutic potential. nih.govescholarship.org By influencing NKCC1, CAP may indirectly modulate the activity of these upstream kinases, which could have downstream consequences for other kinase cascades, although the direct impact on PKA, PKC, Akt, and ERK is not yet fully elucidated.

Furthermore, in experimental settings involving immune cells, the PKC activator phorbol (B1677699) 12-myristate 13-acetate (PMA) is known to stimulate the transcription factor NF-κB. lu.se In such models, AF-16 has been shown to modulate the secretion of cytokines and chemokines from both myeloid and tumor cells, suggesting a potential interplay with PKC-mediated pathways. lu.se However, this does not demonstrate direct activation of PKC by CAP itself.

The majority of research on CAP's signaling has highlighted its effects on neuronal signaling, particularly through the modulation of GABAergic transmission, and its ability to regulate fluid and ion transport across cellular membranes. frontiersin.orgki.senih.gov While these actions are crucial to its physiological effects, the precise downstream kinase effectors involved in these processes are not yet comprehensively mapped.

Compound Name
This compound (CAP)
Antisecretory Factor (AF)
AF-16
Protein Kinase A (PKA)
Protein Kinase C (PKC)
Akt (Protein Kinase B)
Extracellular signal-regulated kinase (ERK)
With-no-lysine (WNK) kinases
Oxidative stress-responsive kinase 1 (OSR1)
STE20/SPS1-related proline/alanine-rich kinase (SPAK)
Na-K-Cl cotransporter 1 (NKCC1)
Phorbol 12-myristate 13-acetate (PMA)
NF-κB

Crosstalk with Other Signaling Networks

The interaction of this compound's signaling pathways with other networks is complex and suggested by its diverse physiological effects. The regulation of inflammation by CAP inherently points towards significant crosstalk with immune signaling pathways.

CAP has demonstrated anti-inflammatory properties in various experimental models. plos.orggu.se This suggests a modulation of cytokine and chemokine signaling networks. lu.se For instance, AF-16 has been observed to affect the secretion of cytokines from immune and tumor cells, indicating an interaction with the signaling pathways that govern immune responses. lu.se The tumor microenvironment involves a complex interplay of signaling pathways that contribute to tumor growth, angiogenesis, and immune evasion, and CAP has been shown to influence this environment, in part by reducing interstitial fluid pressure. nih.govdiva-portal.org

Additionally, there is evidence of crosstalk between signaling pathways that regulate ion transport and those involved in cellular growth and stress responses. For example, transforming growth factor-β (TGF-β) can signal through both Smad-dependent and Smad-independent pathways, the latter of which includes ERK and PI3K/Akt. nih.gov While a direct link between CAP and the TGF-β pathway has not been established, the involvement of both in modulating cellular microenvironments suggests the potential for indirect interactions.

The ability of CAP to interact with the lipid raft protein flotillin-1 also points to a potential for crosstalk. escholarship.org Lipid rafts are membrane microdomains that serve as organizing centers for signaling molecules, and by interacting with components of these rafts, CAP could influence a variety of signaling cascades that are initiated at the cell membrane.

Cellular and Subcellular Mechanisms of Action

Modulation of Ion Transport Systems

The peptide's primary mechanism involves the intricate regulation of ion movement across cellular membranes, which is fundamental to maintaining fluid and electrolyte balance.

A key function of the cardiac antisecretory peptide is the inhibition of intestinal chloride (Cl⁻) secretion. nih.gov Studies on isolated rat ileum have demonstrated that a heat-stable, low-molecular-weight peptide from the porcine heart effectively inhibits Cl⁻ secretion stimulated by both vasoactive intestinal polypeptide (VIP) and the calcium ionophore, ionomycin. nih.gov This inhibitory action is significant as it is not counteracted by tetrodotoxin, a neuronal conduction blocker, which suggests that the peptide acts directly on the epithelial cells rather than through submucosal nerve pathways. nih.gov This effect is distinct from other known antisecretory factors like atrial natriuretic factor or somatostatin (B550006), highlighting it as a unique regulatory peptide for Cl⁻ transport in intestinal and potentially other epithelia. nih.gov

The related peptide, AF-16, has been shown to inhibit cholera toxin-induced increases in transcellular fluid passage in Caco-2/TC7 cell monolayers, a human enterocyte-like cell model. nih.gov This action is crucial in counteracting the excessive fluid secretion characteristic of certain bacterial infections. nih.gov

Table 1: Summary of Research Findings on Chloride Secretion Regulation

Model System Stimulant Effect of Peptide Key Finding Reference
Rat IleumVasoactive Intestinal Polypeptide (VIP), IonomycinInhibition of Cl⁻ SecretionAction is independent of submucosal nerve pathways. nih.gov
Caco-2/TC7 CellsCholera ToxinInhibition of increased transcellular fluid passageDemonstrates potential to counteract toxin-induced fluid loss. nih.gov

Effects on Sodium and Potassium Channel Activity

The direct effects of this compound on specific sodium and potassium channels are an area of ongoing investigation. However, its influence on ion transport implicates an indirect modulation of these channels to maintain cellular homeostasis. For instance, the inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1) is a known mechanism for regulating cell volume, which is influenced by antisecretory peptides in certain cell types. nih.gov In the heart, the orchestrated action of various potassium channels is vital for cardiac action potential repolarization, and peptides can act as crucial modulators of these processes. nih.gov While some peptides are known to selectively block or modulate Na⁺ channels, specific actions of the this compound on these channels require further detailed characterization. mdpi.com The inhibition of the sodium/potassium-ATPase by certain cardiac compounds can lead to increased intracellular calcium, affecting cellular function. nih.gov

Cardiac peptides play a significant role in the endocrine system that maintains the body's fluid balance. researchgate.netnih.gov The this compound contributes to this regulation by controlling the transport of fluid and electrolytes across epithelial barriers. nih.gov By inhibiting stimulated intestinal secretion, the peptide helps to prevent excessive fluid and electrolyte loss, thereby maintaining homeostasis. nih.gov This function is critical in pathological conditions such as diarrheal diseases caused by bacterial toxins, where the balance of fluid and electrolytes is severely disrupted. nih.gov The peptide AF-16, for example, has been shown to inhibit the increase in epithelial transport of fluid and electrolytes induced by such toxins. nih.govnih.gov The broader family of cardiac peptides, including atrial natriuretic peptide (ANP), is well-established in promoting natriuresis to preserve normal blood volume and pressure. researchgate.net

Cellular Volume Regulation and Membrane Dynamics

The peptide also plays a crucial role in regulating cell volume and influencing the transport pathways across cellular layers.

In the central nervous system, the antisecretory peptide AF-16 has demonstrated effects on glioma cells. Its mechanism involves the modulation of ion pumps that are essential for cell volume regulation. nih.gov One such pump is the phosphorylated Na⁺-K⁺-2Cl⁻ cotransporter isoform 1 (pNKCC1), which is critical for controlling cell volume during processes like cell migration. nih.gov By influencing these ion transport systems, the peptide can affect the volume of glial cells, which is a critical factor in brain tissue homeostasis and pathology. The volume-regulated anion channel (VRAC) is another key player in cell volume regulation, and its dysregulation is implicated in various diseases. mdpi.com

Research has shown that the antisecretory peptide AF-16 can inhibit both transcellular (through the cell) and paracellular (between cells) transport of fluid. nih.govnih.gov In studies using cultured human enterocyte-like Caco-2/TC7 cell monolayers, AF-16 was found to inhibit the increase in fluid passage stimulated by the secreted autotransporter toxin (Sat). nih.gov The peptide achieved this by affecting the tight junction-associated proteins ZO-1 and occludin, which are key components of the paracellular barrier. nih.gov AF-16 produced a concentration-dependent inhibition of the toxin-induced increase in the passage of D-[1-(14)C]mannitol, a marker for paracellular permeability. nih.gov Furthermore, the inhibitory effect of AF-16 on transcellular transport was found to be dependent on the integrity of lipid rafts in the cell membrane. nih.gov

Table 2: Effects of Peptide AF-16 on Epithelial Transport Pathways

Transport Pathway Toxin/Stimulant Effect of AF-16 Mechanism Reference
TranscellularSecreted autotransporter toxin (Sat), Cholera ToxinInhibition of increased fluid passageDependent on lipid raft integrity. nih.gov
ParacellularSecreted autotransporter toxin (Sat), Clostridium difficile toxinInhibition of increased permeabilityAffects tight junction proteins ZO-1 and occludin. nih.gov

Interactions with Intracellular Proteins and Organelles

The potential for this compound to interact with key intracellular components of cardiomyocytes remains an open area of investigation. Understanding these interactions is fundamental to elucidating its physiological role in the heart.

Modulation of Sarcoplasmic Reticulum Function in Myocytes

The sarcoplasmic reticulum (SR) is a critical organelle in cardiomyocytes, responsible for regulating the calcium (Ca²⁺) transients that govern muscle contraction and relaxation. nih.govuta.edubritannica.com Its function is largely mediated by the coordinated action of proteins such as the ryanodine (B192298) receptors (RyR), which release Ca²⁺ from the SR, and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which sequesters Ca²⁺ back into the SR. uta.eduresearchgate.net

There is currently no direct scientific evidence from the conducted searches to suggest that this compound modulates sarcoplasmic reticulum function in myocytes. Research in this area would need to investigate whether CAP can influence the activity of key SR proteins. For instance, studies could explore if CAP interacts with SERCA, potentially altering its Ca²⁺ uptake kinetics, or if it affects the gating properties of RyR channels. The regulation of these proteins is a complex process involving various signaling pathways, and the potential involvement of CAP in these pathways is unknown. researchgate.netnih.gov

Mitochondrial Homeostasis and Energy Utilization in Experimental Cardiac Cells

Mitochondria are the primary sites of energy production in cardiomyocytes, generating the vast majority of the adenosine (B11128) triphosphate (ATP) required for cardiac contraction. nih.gov Maintaining mitochondrial homeostasis is therefore essential for normal heart function. This involves a balance of mitochondrial dynamics (fusion and fission), biogenesis, and the removal of damaged mitochondria through mitophagy. nih.gov

The influence of this compound on mitochondrial homeostasis and energy utilization in cardiac cells has not been documented in the available scientific literature. Future research could explore whether CAP has any effect on mitochondrial respiration, ATP synthesis, or the expression of genes involved in mitochondrial biogenesis. frontiersin.org Given the high energy demand of the heart, any peptide that could modulate mitochondrial function would be of significant interest. However, at present, there is no data to link CAP to these processes. The role of other peptides in influencing mitochondrial function in the context of cardiac health and disease is an active area of research, but these findings cannot be extrapolated to CAP without direct experimental evidence. nih.govfrontiersin.org

Physiological and Biological Roles in Experimental Models

Antisecretory Effects in Non-Cardiac Epithelial Models

Studies in non-cardiac epithelial tissues have demonstrated the ability of CAP to inhibit stimulated fluid secretion. These effects have been characterized primarily in gastrointestinal and pulmonary models.

In rodent models, CAP has been identified as a potent inhibitor of intestinal secretion. nih.govnih.gov A key study utilized mucosa-submucosa preparations from the rat ileum to investigate the peptide's effects on chloride secretion, a primary driver of fluid movement into the intestinal lumen. nih.gov A heat-stable peptide isolated from the porcine heart was shown to significantly inhibit chloride secretion stimulated by both vasoactive intestinal polypeptide (VIP) and the calcium ionophore, ionomycin. nih.gov

The antisecretory action of the peptide was found to be independent of submucosal nerve pathways, as its effects were not blocked by the neuronal conduction blocker tetrodotoxin. nih.gov This suggests a direct action on the epithelial cells or other local regulatory mechanisms. Notably, this inhibitory effect was not replicated by other known regulatory peptides such as atrial natriuretic factor, brain natriuretic peptide, neuropeptide Y, somatostatin (B550006), enkephalin, or norepinephrine, indicating that cardiac antisecretory peptide is a unique regulatory factor in the intestinal mucosa. nih.gov

Table 1: Effect of this compound on Stimulated Intestinal Chloride Secretion in Rat Ileum Model

Parameter Description Key Finding Reference
Model System Isolated mucosa-submucosa preparations of rat distal colon/ileum. - nih.gov
Secretagogues Used Vasoactive Intestinal Peptide (VIP), Ionomycin (a Ca2+ ionophore). VIP and Ionomycin both stimulated significant chloride secretion. nih.gov
Intervention Application of a heat-stable peptide isolated from porcine heart (this compound). The peptide abolished the increase in chloride secretion stimulated by VIP and Ionomycin. nih.gov

| Neural Involvement | Tissues treated with tetrodotoxin (a neuronal blocker). | The antisecretory effect of the peptide persisted, indicating a neuronally-independent mechanism. | nih.gov |

The role of a this compound, designated AF-16, has been investigated in the context of acute respiratory distress syndrome (ARDS), a condition characterized by excessive fluid accumulation in the lungs due to increased pulmonary vascular permeability. nih.govujms.netnih.gov In a porcine model of ARDS induced by lung lavage and injurious ventilation, the administration of AF-16 was evaluated for its effect on pulmonary edema. nih.govresearchgate.net

The primary outcome measured was extravascular lung water (EVLW), a quantitative measure of pulmonary edema. nih.gov The study found a statistically significant reduction in EVLW in the group treated with AF-16 compared to the control group. ujms.netnih.gov This finding suggests that the peptide may enhance edema resolution in the lungs. nih.govujms.net However, this improvement in fluid balance was not accompanied by significant changes in other physiological parameters, such as gas exchange, respiratory mechanics, inflammatory markers, or the wet-to-dry ratio of lung tissue samples. ujms.netnih.gov

Table 2: Effect of Antisecretory Peptide (AF-16) on Extravascular Lung Water (EVLW) in a Porcine ARDS Model

Group Intervention Primary Outcome Result Reference
Control Saline Change in EVLW over 4 hours post-injury. EVLW remained elevated. researchgate.net

| Treatment | Antisecretory Peptide AF-16 | Change in EVLW over 4 hours post-injury. | Statistically significant reduction in EVLW compared to control (p = 0.006). | ujms.netnih.gov |

Cardiovascular Modulation in In Vitro and Animal Models

While the primary characterization of CAP has focused on its antisecretory effects, its cardiac origin prompts investigation into its potential cardiovascular roles. Studies using experimental models provide some insight into its influence on cardiac and vascular function.

Direct studies on the effect of this compound on the contractility of isolated heart preparations are limited in the available literature. However, insights can be drawn from in vivo animal models. In the porcine model of experimental ARDS, hemodynamic monitoring showed that the administration of AF-16 did not result in significant differences in cardiac output or heart rate compared to the control group. researchgate.net These circulatory parameters remained stable throughout the experiment in both groups, suggesting that at the doses administered, AF-16 does not exert a potent direct inotropic or chronotropic effect on the heart. researchgate.net

The current body of experimental research on this compound (including AF-16) lacks specific studies focused on its long-term effects on cardiac remodeling and hypertrophy. Pathological cardiac remodeling is a chronic process involving changes in ventricular size, shape, and function, often in response to stimuli like hypertension or myocardial infarction. nih.govnih.gov The acute nature of the experimental lung injury models used to study AF-16 does not allow for the assessment of these longer-term structural cardiac changes. nih.gov

The influence of this compound on vascular tone and endothelial function has been indirectly observed in animal models. nih.gov Vascular tone, regulated by the endothelium and vascular smooth muscle, is a key determinant of blood pressure. nih.govchdr.nl In the porcine ARDS model, mean arterial pressure did not differ significantly between the AF-16 treated group and the control group. researchgate.net This finding suggests that the peptide does not have a strong direct vasodilatory or vasoconstrictive effect that would alter systemic vascular resistance and blood pressure under these experimental conditions. researchgate.net

Broader Biological Functions in Pre-Clinical Models

Anti-Inflammatory Actions in Induced Inflammation Models

The anti-inflammatory properties of the antisecretory factor (AF), the full-length protein from which CAP is derived, and its active peptide fragment, AF-16, have been documented in several preclinical studies. These investigations highlight the peptide's ability to mitigate inflammatory responses in various induced inflammation models.

In a model of intestinal inflammation induced by Clostridium difficile toxin A in rats, treatment with recombinant AF was shown to abolish the cytotoxic and inflammatory reactions. This protective effect was observed when the peptide was administered either intravenously or intraluminally, both before and after the toxin challenge, suggesting a potent anti-inflammatory capacity in the gut nih.gov. Further research has indicated that the anti-inflammatory effects of AF may be mediated, at least in part, through the enteric nervous system nih.gov.

Studies on lipopolysaccharide (LPS)-stimulated macrophages have provided insights into the cellular mechanisms of AF-16's anti-inflammatory action. In one study, AF-16 was found to reduce the production of nitric oxide (NO), a key inflammatory mediator, by these immune cells in a dose-dependent manner. The most significant reduction in NO production was observed at the highest concentration of AF-16 tested cambridge.org. This finding suggests a direct modulatory effect on macrophage activity during an inflammatory response.

The anti-inflammatory potential of AF has also been observed in models of neurological inflammation. In experimental autoimmune encephalomyelitis in rats, a model for multiple sclerosis, administration of AF was shown to decrease inflammation nih.gov. This indicates that the peptide's anti-inflammatory effects are not limited to the gastrointestinal tract and may have broader applications in inflammatory conditions affecting other organ systems.

While direct and detailed studies on the effects of this compound in classic models of acute inflammation like carrageenan-induced paw edema or chronic inflammatory models such as collagen-induced arthritis are not extensively detailed in the available literature, the existing evidence from other induced inflammation models strongly supports its role as an anti-inflammatory agent.

Potential Modulatory Role in Septic Response in Animal Models

The systemic and often life-threatening inflammatory response characteristic of sepsis has been a key area of investigation for the therapeutic potential of this compound, specifically its active fragment AF-16. Studies in animal models of sepsis have yielded nuanced results, suggesting a modulatory rather than a broadly suppressive role in the complex septic cascade.

However, a noteworthy finding from this study was the effect of AF-16 on tissue-specific edema. Post-mortem analysis revealed that the wet-to-dry ratio of the liver was significantly lower in the animals that received AF-16 compared to the control group plos.org. This suggests that while AF-16 may not have a systemic anti-inflammatory effect in this model of sepsis, it might play a role in modulating fluid balance and inhibiting edema formation in specific organs, such as the liver plos.org. The researchers noted that the anti-inflammatory effect of AF-16 might manifest later in the septic process, beyond the 20-hour observation period of the study plos.org.

It is important to note that the cecal ligation and puncture (CLP) model is another widely used and clinically relevant model of polymicrobial sepsis nih.gov. While the aforementioned study utilized a peritonitis model, further research in CLP models would be beneficial to provide a more comprehensive understanding of the peptide's role in sepsis. The existing data from the porcine sepsis model indicates that the primary effect of AF-16 in the acute phase of sepsis may be more related to its anti-secretory and edema-protective functions rather than a broad suppression of the systemic inflammatory response.

Sepsis Model Animal Key Findings Reference
Peritonitis-induced sepsisPigNo significant effect on systemic inflammation or survival. Reduced liver edema. plos.org

Neuroendocrine System Interactions in Experimental Settings

The interactions between this compound and the neuroendocrine system are an emerging area of research, with initial findings suggesting a potential modulatory role. The discovery of the antisecretory factor (AF) protein in the pituitary gland and its subsequent identification in various tissues, including the brain, points towards its involvement in neuroendocrine regulation gu.se.

Autoradiographic studies in rats using radiolabeled AF-16 have shown that the peptide preferentially binds to several key neuroendocrine and neural tissues. These include the pituitary gland, peripheral ganglia, the hippocampus, and the choroid plexus in the central nervous system gu.se. The specific binding to the pituitary gland, a central hub of the endocrine system, strongly suggests a direct or indirect influence on hormone secretion and regulation.

Further mechanistic studies have indicated that the effects of AF may be mediated through the nervous system. For instance, its ability to counteract intestinal hypersecretion and inflammation is thought to be mediated via the enteric nervous system nih.gov. This neural connection provides a potential pathway for its interaction with broader neuroendocrine axes.

While direct experimental evidence detailing the specific effects of this compound on the hypothalamic-pituitary-adrenal (HPA) axis, such as the secretion of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), or corticosterone, is not yet extensively documented, the anatomical localization of the peptide and its receptors in key neuroendocrine tissues lays the groundwork for future investigations in this area. Similarly, its influence on the sympathetic nervous system and the release of catecholamines remains an area for further exploration. The current evidence, however, firmly establishes a link between the this compound and the neuroendocrine system, warranting more detailed research to elucidate the precise nature and physiological significance of these interactions.

Advanced Research Methodologies and Analytical Approaches

Peptide Synthesis and Modification for Research Purposes

The chemical synthesis and modification of CAP are crucial for producing the quantities required for research and for creating specialized tools to probe its biological functions.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the artificial production of CAP and its analogues. nih.govwpmucdn.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. wpmucdn.com The most common approach is the Fmoc/tBu strategy, which utilizes the base-labile fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the N-terminus and acid-labile tert-butyl (tBu) groups for permanent protection of amino acid side chains. springernature.comresearchgate.net

The SPPS cycle consists of three primary steps:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF), exposing a free amine. wpmucdn.com

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., aminium-derived reagents) and added to the resin, forming a new peptide bond with the exposed amine. springernature.comresearchgate.net

Washing: Excess reagents and byproducts are washed away, preparing the resin for the next cycle.

This process is repeated until the desired peptide sequence is assembled. wpmucdn.com Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA). kennesaw.edu

This methodology is not only efficient for producing the native peptide but is also highly adaptable for generating analogues. By substituting specific amino acids in the sequence, researchers can create a library of CAP variants to study structure-activity relationships, identify key residues for biological activity, and enhance stability or receptor affinity. springernature.com

Isotopic labeling is a powerful technique for tracing the biodistribution of CAP and quantifying its concentration in biological samples. This involves incorporating stable or radioactive isotopes into the peptide's structure without altering its chemical properties.

Radioisotopic Labeling: Radioisotopes such as tritium (B154650) (³H) and iodine-125 (B85253) (¹²⁵I) are commonly used in radioligand binding assays. nih.gov For in vivo imaging applications, peptides can be labeled with gamma-emitting radionuclides. For instance, a cardiac targeting peptide has been successfully labeled with Technetium-99m (⁹⁹mTc) using a chelator like hydrazino-nicotinamide (HYNIC) for SPECT/CT imaging. nih.govmdpi.com This allows for non-invasive visualization of peptide accumulation in target organs like the heart. nih.gov

Stable Isotope Labeling: Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are used for quantitative analysis by mass spectrometry. nih.gov Peptides can be synthesized using amino acids enriched with these heavy isotopes. When a known amount of the heavy-labeled peptide is added to a biological sample, it serves as an internal standard. The ratio of the mass spectrometer signal from the native (light) peptide to the labeled (heavy) peptide allows for precise quantification of the endogenous CAP concentration. nih.gov

IsotopeLabeling MethodApplication
¹²⁵I Iodination of tyrosine or histidine residuesRadioligand receptor binding assays nih.gov
³H Incorporation during synthesis or by exchangeRadioligand receptor binding assays nih.gov
⁹⁹mTc Chelated via a linker (e.g., HYNIC)In vivo SPECT/CT imaging nih.govmdpi.com
¹³C, ¹⁵N Use of isotopically enriched amino acids in SPPSQuantitative mass spectrometry nih.gov

To create functional probes for studying CAP, the peptide is chemically linked (conjugated) to reporter molecules such as fluorescent dyes or biotin (B1667282). These conjugation strategies typically target reactive functional groups on the peptide, such as the N-terminal amine or the side chains of lysine (B10760008) or cysteine residues. nih.govnih.gov

Fluorescent Labeling: A common strategy involves reacting the N-terminal amine of the synthesized peptide with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye, such as Cyanine5.5 (Cy5.5) or 5-carboxyfluorescein (B1664652) (5-FAM). mdpi.comnih.gov These fluorescently tagged peptides allow for direct visualization of cellular uptake and localization using techniques like confocal microscopy and flow cytometry. nih.gov

Biotinylation: Conjugating CAP to biotin creates a high-affinity probe for various detection systems based on the strong biotin-avidin interaction. This is useful for immunoassays and affinity purification of potential binding partners.

Linker Chemistry: The choice of linker is critical in conjugation. Linkers can be used to connect the peptide to another molecule, such as a drug or a larger carrier protein. insights.bio The linker's length and chemical nature can influence the stability, solubility, and biological activity of the final conjugate. insights.bio For example, specific linkers are designed to be stable in circulation but cleavable inside the target cell to release a therapeutic cargo.

In Vitro Cellular and Biochemical Assays

In vitro assays using cultured cells and biochemical techniques are essential for characterizing the functional activity of CAP and understanding its mechanism of action at the molecular level.

Specific cell lines are chosen as models to investigate the diverse biological effects of CAP.

H9c2 Cells: Derived from embryonic rat heart tissue, H9c2 cells are a widely used cardiomyoblast cell line. mdpi.com They serve as an excellent in vitro model to study cardiac hypertrophy, oxidative stress, and apoptosis. nih.govnih.govfrontiersin.org Researchers use H9c2 cells to investigate the direct effects of peptides on cardiomyocyte viability, signaling pathways (like the PI3K/Akt pathway), and gene expression in response to stressors. mdpi.comnih.gov Studies have utilized H9c2 cells to confirm the preferential uptake of cardiac-targeting peptides. mdpi.comsemanticscholar.org

T84 Cells: This human colonic epithelial cell line is a standard model for studying intestinal secretion, particularly chloride transport. nih.gov T84 cells form polarized monolayers that allow for the measurement of ion transport in Ussing chambers. nih.gov Given that CAP has been shown to inhibit vasoactive intestinal polypeptide-stimulated chloride secretion in the rat ileum, T84 cells are a relevant model to dissect the molecular mechanisms behind this antisecretory effect. nih.gov

PC12 Cells: Originating from a rat pheochromocytoma, PC12 cells are a neuroendocrine cell model used extensively for studying regulated secretion. nih.gov They synthesize, store, and release neurotransmitters and peptides from dense-core vesicles, making them a suitable system to investigate if CAP modulates secretory pathways in neuronal or endocrine-like cells. nih.gov

Cell LineOriginKey CharacteristicsRelevance to CAP Research
H9c2 Rat Heart MyoblastsExhibits properties of cardiomyocytes; used to model cardiac stress and hypertrophy. mdpi.comnih.govInvestigating direct effects on heart cells; studying cardioprotective mechanisms. mdpi.com
T84 Human Colon CarcinomaForms polarized epithelial monolayers; model for intestinal chloride secretion. nih.govElucidating the mechanism of CAP's intestinal antisecretory effects. nih.gov
PC12 Rat PheochromocytomaNeuroendocrine phenotype; model for regulated secretion of vesicles. nih.govStudying potential modulation of neuronal or endocrine secretory processes.

Receptor binding assays are critical for identifying and characterizing the specific cell surface receptors that mediate the effects of CAP. revvity.com These assays quantify the interaction between a ligand (CAP) and its receptor, typically in membrane preparations isolated from target tissues or cells. nih.gov

Saturation Binding Assays: To determine the density of receptors in a sample (Bmax) and the affinity of the ligand for the receptor (dissociation constant, Kd), saturation binding experiments are performed. nih.gov In this assay, increasing concentrations of a radiolabeled version of CAP (the radioligand) are incubated with the membrane preparation until equilibrium is reached. Non-specific binding is determined by adding a large excess of unlabeled CAP. nih.gov The specific binding is calculated by subtracting the non-specific from the total binding.

Radioligand Competition Assays: Competition assays are used to determine the affinity (inhibition constant, Ki) of unlabeled compounds, such as CAP analogues or potential antagonists, for the receptor. researchgate.netpa2online.org In this setup, a fixed concentration of radiolabeled CAP is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound. The competitor's ability to displace the radioligand from the receptor is measured. pa2online.org The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the Ki value. pa2online.org These assays are fundamental for screening compound libraries and for the pharmacological characterization of the CAP receptor. researchgate.net

Second Messenger Assays (e.g., cAMP, cGMP quantification)

Second messenger systems, involving molecules like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are fundamental to intracellular signal transduction for a vast array of cardiac peptides. nih.govfrontiersin.org Assays that quantify these molecules are therefore critical in determining the signaling pathways activated by peptides. In the heart, cGMP signaling, often initiated by natriuretic peptides binding to guanylate cyclase receptors, typically exerts protective effects by countering hypertrophic and fibrotic pathways. nih.govnih.govresearchgate.net Conversely, cAMP signaling is often associated with stress responses. nih.gov

The interplay between these two pathways is complex, with cGMP able to modulate cAMP levels through the action of phosphodiesterases (PDEs). nih.gov FRET-based biosensors have become instrumental in detecting real-time dynamics of these second messengers in specific subcellular compartments of cardiomyocytes. biorxiv.org While the cardiac antisecretory peptide is noted to be distinct from natriuretic peptides like ANP, which are well-characterized activators of cGMP, detailed studies quantifying specific changes in cAMP or cGMP levels directly in response to this compound are not extensively documented in the available literature. nih.gov Elucidating which, if any, of these second messenger pathways the peptide utilizes remains a key area for future investigation.

Ion Flux Measurements (e.g., 22Na+ uptake, chloride secretion)

A primary characteristic of this compound is its ability to modulate ion transport across epithelial tissues. nih.gov Ion flux measurement assays are therefore a cornerstone of its functional analysis. A key technique involves mounting isolated tissue, such as the rat ileum, in Ussing chambers to measure ion transport under controlled conditions.

Research has shown that the peptide, isolated from the porcine heart, effectively inhibits chloride (Cl-) secretion. nih.gov In one study, the peptide demonstrated a significant inhibitory effect on Cl- secretion that was stimulated by both vasoactive intestinal polypeptide (VIP) and the calcium ionophore ionomycin. nih.gov This suggests the peptide can interfere with both cAMP- and Ca2+-mediated signaling pathways that regulate chloride channels. nih.govnih.gov The antisecretory action was found to be resistant to the neurotoxin tetrodotoxin, indicating that the peptide acts directly on the epithelial cells rather than through submucosal nerves. nih.gov

Inhibition of Stimulated Chloride Secretion by this compound in Rat Ileum
StimulantSignaling Pathway TargetedEffect of this compoundSource
Vasoactive Intestinal Polypeptide (VIP)Primarily cAMP-mediatedInhibition of Cl- secretion nih.gov
Ionomycin (Ca2+ ionophore)Ca2+-mediatedInhibition of Cl- secretion nih.gov

Protein Expression and Phosphorylation Analysis (e.g., Western Blot, Immunofluorescence)

To understand the downstream cellular effects of this compound, researchers utilize techniques that analyze changes in protein expression and post-translational modifications, particularly phosphorylation. nih.gov Protein phosphorylation is a key mechanism regulating the function of cardiac proteins and is controlled by a balance of protein kinases and phosphatases. nih.govnih.gov

Western Blotting allows for the quantification of specific proteins and their phosphorylated forms in tissue or cell lysates. For instance, in broader cardiac research, Western blots are used to assess the phosphorylation status of key contractile proteins like cardiac troponin I (cTnI) or signaling proteins like those in the protein kinase C (PKC) pathway. researchgate.netmdpi.com While specific studies employing Western Blot to map the signaling cascade of this compound are not detailed, this technique would be essential to identify which kinases and phosphatases are activated or inhibited by the peptide, thereby elucidating its mechanism of action on ion transport machinery.

Immunofluorescence complements Western blotting by providing spatial information about protein expression within cells and tissues. This microscopic technique uses fluorescently labeled antibodies to visualize the location of target proteins. It could be used to determine if this compound induces the translocation of signaling proteins (e.g., from the cytoplasm to the membrane) or alters the expression of ion channels on the cell surface.

Ex Vivo and In Vivo Animal Models for Physiological Investigations

Isolated Organ Perfusion Techniques (e.g., rat jejunum, rat heart)

Ex vivo organ preparations are invaluable for studying the physiological effects of peptides in a controlled environment, free from systemic hormonal and neural influences. The study of this compound's effect on intestinal secretion has utilized isolated segments of the rat ileum. nih.gov This preparation allows for direct measurement of the peptide's impact on epithelial ion transport. nih.gov Similarly, studying other antisecretory peptides like Peptide YY has involved in vivo perfusion of the rat jejunum to investigate neural mechanisms of action. nih.gov

For peptides with direct cardiac effects, the Langendorff isolated heart model is a standard ex vivo technique. glucagon.comviamedica.pl This method involves retrograde perfusion of the heart through the aorta with a nutrient-rich buffer, allowing researchers to measure contractility, heart rate, and coronary flow while administering pharmacological agents. viamedica.pl While the this compound was first isolated from heart tissue, its primary characterized function is on epithelial secretion; the use of the Langendorff system could clarify any direct cardiac actions. nih.gov

Genetically Modified Animal Models (e.g., knockout, transgenic mice)

Genetically modified animal models, such as knockout and transgenic mice, are powerful tools for defining the physiological role of specific genes and the proteins they encode. nih.gov A knockout mouse, in which the gene for a specific peptide or its receptor is inactivated, can reveal the protein's essential functions by observing the resulting phenotype. jax.org For example, creating a knockout mouse for the this compound could definitively confirm its role in regulating intestinal fluid balance and potentially uncover other unknown physiological functions.

Conversely, transgenic mice could be engineered to overexpress the peptide, allowing researchers to study the consequences of its sustained elevation. While the generation of specific knockout or transgenic mouse models for the this compound has not been described in the reviewed literature, this approach is a standard and critical step in validating the in vivo function of novel peptides. plos.org

Phage Display for Peptide Discovery and Validation

Phage display is a powerful high-throughput screening technique used to identify peptides that bind to specific targets, making it a cornerstone of peptide discovery. nih.gov This methodology was instrumental in the discovery of various tissue-specific peptides, including those that target cardiac muscle. mdpi.comencyclopedia.pub The process involves creating vast libraries of bacteriophages that are genetically engineered to express millions or billions of different random peptides on their surface. nih.gov

Advanced Imaging Techniques for Peptide Distribution in Research Animals

The study of this compound's in vivo behavior relies on advanced imaging modalities that allow for the non-invasive visualization and quantification of its distribution in research animals. These techniques are crucial for understanding the peptide's pharmacokinetics, target engagement, and organ-specific accumulation. Methods such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are at the forefront of this research.

To enable imaging, the peptide is typically labeled with a radionuclide. For SPECT imaging, a common approach involves labeling the peptide with Technetium-99m (99mTc) using a chelator like hydrazino-nicotinamide (HYNIC). This radiolabeled peptide is then administered to the research animal, and a SPECT/CT scanner detects the gamma rays emitted by the 99mTc. The CT component provides an anatomical reference, allowing for the precise localization of the peptide within the body.

Biodistribution studies using these techniques can reveal the dynamics of peptide uptake and clearance. For instance, research on other cardiac-targeting peptides has shown rapid accumulation in the heart, with peak uptake observed as early as 15 minutes post-injection. Dynamic imaging can track the peptide's journey, showing initial uptake by the heart followed by clearance through the renal system, as evidenced by increasing signal in the kidneys and bladder over time. This provides valuable data on the peptide's biological half-life and primary routes of elimination.

Another approach involves labeling the peptide with a fluorescent dye, such as cyanine5.5 (Cy5.5), for optical imaging, although this is often used in conjunction with radionuclide imaging for more comprehensive analysis. PET imaging, considered a gold standard for its high sensitivity, can also be employed by labeling the peptide with a positron-emitting isotope. These advanced imaging methods are indispensable for preclinical validation, offering detailed insights into the peptide's behavior in a living organism.

Table 1: Comparison of Advanced Imaging Modalities for Peptide Tracking

Imaging Modality Radionuclide/Label Principle Advantages Anatomical Correlation
SPECT Technetium-99m (99mTc) Detects gamma rays from a single photon-emitting tracer. Widely available, cost-effective. Good, especially when combined with CT (SPECT/CT).
PET Positron emitters (e.g., 68Ga) Detects pairs of gamma rays emitted indirectly by a positron-emitting tracer. High sensitivity and quantification accuracy. Excellent, typically integrated with CT (PET/CT) or MRI (PET/MRI).
Optical Imaging Fluorescent Dyes (e.g., Cy5.5) Detects light emitted from fluorescent probes. High resolution, suitable for cell and superficial tissue imaging. Limited tissue penetration, often requires ex vivo analysis for deep tissues.

Bioinformatic and Computational Approaches

Bioinformatic and computational tools are essential for accelerating research into this compound, providing predictive insights into its interactions, identifying related proteins, and exploring its evolutionary context. These in silico methods complement experimental work by generating hypotheses and guiding laboratory investigations.

Homology Modeling and Molecular Docking for Receptor Interaction Prediction

Understanding how this compound interacts with its target receptor is fundamental to elucidating its mechanism of action. When the experimental 3D structure of the receptor is unavailable, homology modeling can be employed to build a predictive model. This technique uses the known crystal structure of a homologous protein (a "template") to predict the conformation of the target receptor. The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template; for instance, a sequence identity of 87% is considered well-suited for generating a reliable model.

Once a 3D model of the receptor is generated, molecular docking simulations can predict the binding mode and affinity of the this compound to its receptor. Docking algorithms explore various possible conformations of the peptide within the receptor's binding site and use scoring functions to rank the most likely binding poses. These simulations can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or other non-covalent interactions, which are critical for binding stability. The insights gained from docking can guide the design of peptide analogs with improved binding characteristics. To enhance the reliability of these predictions, the stability of the predicted peptide-receptor complex is often further evaluated using molecular dynamics (MD) simulations.

Table 2: Workflow for Predicting Peptide-Receptor Interactions

Step Methodology Purpose Key Tools/Software
1. Receptor Structure Determination Homology Modeling Generate a 3D structural model of the target receptor when no experimental structure exists. I-TASSER, PEP-FOLD
2. Model Validation Ramachandran Plot Analysis Assess the stereochemical quality of the modeled protein structure. PROCHECK, Schrodinger Suite
3. Binding Site Prediction Pocket Detection Algorithms Identify potential ligand-binding sites on the receptor surface. -
4. Interaction Simulation Molecular Docking Predict the preferred orientation and binding affinity of the peptide to the receptor. AutoDock Vina, HADDOCK, ClusPro
5. Stability Assessment Molecular Dynamics (MD) Simulation Evaluate the stability and dynamics of the peptide-receptor complex over time. CABS-flex, iMOD server

Proteomic Profiling for Identification of Interacting Partners

Identifying the network of proteins that interact with this compound is crucial for understanding its broader biological functions. Proteomic profiling techniques are powerful tools for discovering these protein-protein interactions (PPIs) within cardiac cells. One common approach is co-immunoprecipitation (co-IP) coupled with mass spectrometry (MS). In this method, an antibody targeting the peptide or its receptor is used to pull down the entire protein complex from cell lysates. The associated proteins are then identified and quantified by MS, revealing a "snapshot" of the peptide's interactome.

Another advanced technique is proximity proteomics, which identifies proteins in close vicinity to a protein of interest in living cells. This method involves fusing the peptide or its receptor to an enzyme (like BioID or TurboID) that biotinylates nearby proteins. These biotin-tagged proteins can then be isolated and identified by MS. Proximity proteomics has been successfully used in cardiomyocytes to map the interaction networks of various cardiovascular proteins, identifying partners involved in macromolecular complexes, ion channel regulation, and metabolic pathways. These approaches can uncover novel signaling pathways and functional modules associated with the this compound.

Table 3: Example Interacting Proteins Identified via Cardiac Proteomics

Protein Class Example Interacting Proteins Potential Function in Cardiac Context
Structural/Junctional β-catenin, Desmoglein-2, Plakophilin Maintenance of cell-cell adhesion and structural integrity.
Ion Channel Regulation Na+-K+ ATPase subunits, Plakophilin 4 Regulation of ion transport and cardiac excitability.
Metabolism Mitochondrial Complex I proteins Regulation of ATP production and energy homeostasis.
Protein Homeostasis Ribosomal proteins, Chaperone proteins Coordination of protein synthesis and quality control.

Comparative Genomics and Peptidomics for Family Relationships

Comparative genomics and peptidomics offer powerful ways to study the evolutionary relationships and functional context of this compound. Comparative genomics involves analyzing the genomes of different species to identify homologous genes that may encode related peptides. This can reveal conserved functional domains and trace the evolutionary origins of the peptide family, providing clues about its fundamental biological roles.

Peptidomics, an emerging field of proteomics, focuses on the global study of endogenous peptides in a biological sample. Using high-resolution mass spectrometry, peptidomics allows for the comprehensive identification and quantification of the "peptidome." By comparing the peptide profiles of cardiac tissue under different physiological or pathological conditions, researchers can identify changes in the expression of this compound and other related peptides. For example, a peptidomics study on doxorubicin-induced cardiotoxicity identified 236 differentially expressed peptides in mouse hearts, highlighting peptides with potential cardioprotective functions. This approach can functionally link the this compound to specific biological processes and identify other peptides that may belong to the same functional family or pathway.

Theoretical Considerations and Future Research Directions

Unexplored Physiological Niches and Regulatory Networks

Cardiac Antisecretory Peptide (CAP), part of the broader Antisecretory Factor (AF) protein system, has established roles in the regulation of intestinal secretion and inflammation. gu.seresearchgate.netnih.gov However, emerging evidence suggests its physiological influence extends into several unexplored niches, governed by complex regulatory networks. The parent 43 kD AF protein is expressed in most tissues but is typically in an inactive state in healthy individuals. gu.se Its activation by stimuli such as bacterial toxins hints at its role as a responsive element within the innate immune system. gu.se

Recent research has identified a significant role for CAP/AF in the central nervous system (CNS). Studies in rat models have shown that the active peptide fragment, AF-16, can act as a neuromodulator of GABAergic synaptic transmission in the hippocampus. nih.gov This modulation leads to a disinhibition of CA1 pyramidal neurons, which facilitates the induction of long-term potentiation (LTP), a crucial mechanism for learning and memory. nih.gov This points toward a previously unappreciated physiological niche for CAP in synaptic plasticity and cognitive functions. Furthermore, AF-16 has been observed to reduce edema associated with traumatic brain injury and decrease tissue pressure in solid tumors, suggesting a broader role in regulating fluid dynamics and pressure within specialized microenvironments. gu.se

The regulatory network governing CAP/AF expression and activity is intricately linked with the immune system. The expression of Antisecretory Factor is modulated by inflammatory mediators. nih.gov Cytokines play a significant role in this regulation; for instance, pro-inflammatory cytokines like IL-18 and IL-6 are upregulated when AF's function is inhibited, while the anti-inflammatory cytokine IL-10 is downregulated. nih.gov This indicates that CAP is not just an effector molecule but is part of a sensitive feedback loop within the cytokine network, potentially acting to resolve inflammation. The efficiency of CAP's cellular uptake is dependent on interactions with cell-surface proteoglycans, a process that is notably enhanced under conditions of low pH and ionic strength—hallmarks of inflammatory or ischemic tissue environments. figshare.com This suggests that CAP's activity may be endogenously targeted and amplified in pathological niches where it is most needed.

Parameter Established Roles Unexplored Niches & Future Research Areas
Physiological Systems Gastrointestinal, Innate ImmunityCentral Nervous System, Tumor Microenvironment
Cellular Functions Inhibition of intestinal secretion nih.govnih.gov, Anti-inflammatory response gu.senih.govNeuromodulation, Synaptic plasticity nih.gov, Regulation of intracranial and tumor pressure gu.se
Regulatory Inputs Bacterial toxins gu.sePathological pH/ionic strength figshare.com, Specific cytokine milieus nih.gov, Neuro-immune interactions
Potential Networks Innate immune response pathwaysCardiac-neural communication axes, Neuro-inflammatory pathways, Regulation of blood-brain barrier integrity

Elucidating the Full Spectrum of Receptor Subtypes and Ligand-Biased Signaling

A complete understanding of this compound's physiological effects is contingent upon the identification and characterization of its specific receptors and downstream signaling pathways. To date, the receptor landscape for CAP remains largely undefined, though specific interactions are beginning to be uncovered. Research in rat models has identified the α6-subunit of the GABA-A receptor as a binding site for the active peptide fragment AF-16 in cerebellar granular cells, providing a molecular basis for its neuromodulatory effects. gu.se However, the diverse functions of CAP across different tissues suggest that it may interact with multiple receptor subtypes or utilize different binding partners to elicit its effects.

The concept of ligand-biased signaling is critical in this context. Biased signaling occurs when different agonists binding to the same receptor, or a single agonist acting on different receptor subtypes, stabilize distinct receptor conformations, thereby preferentially activating specific downstream signaling pathways over others. nih.govnih.gov This phenomenon, well-documented for many G protein-coupled receptors (GPCRs) in the cardiovascular system, allows for a nuanced and tailored physiological response. nih.govbiorxiv.org For CAP, this could mean that its binding to a receptor on an intestinal epithelial cell might primarily trigger an antisecretory pathway, while its interaction with the same or a similar receptor on a macrophage could preferentially initiate an anti-inflammatory signaling cascade. nih.gov The future of CAP research lies in dissecting these potential biased signaling profiles.

Future investigations will require the application of advanced biochemical and proteomic tools to de-orphanize CAP's receptors. Methodologies such as the use of tagged peptide analogues for affinity purification and mass spectrometry, or technologies like TriCEPs which identify cell-surface binding partners in a native cellular context, will be invaluable. nih.govmdpi.com Once candidate receptors are identified, the full spectrum of their signaling capabilities—including G-protein versus β-arrestin pathway activation—must be mapped to understand how CAP achieves its pleiotropic effects. nih.govjefferson.edu

Signaling Concept Description Relevance to this compound (CAP)
Receptor Subtypes Different, but related, receptor proteins that can bind the same ligand, often with varying affinities and signaling outcomes.CAP's diverse effects in the gut, brain, and immune system suggest it may interact with a family of related receptors or different receptor subtypes in each tissue.
Ligand-Biased Signaling A ligand's ability to selectively activate certain intracellular signaling pathways over others at a single receptor. nih.govnih.govCAP could act as a biased agonist, promoting anti-inflammatory signals (e.g., via β-arrestin) while minimizing other G-protein mediated effects, or vice versa, depending on the cellular context.
Known Interaction GABA-A Receptor α6-subunitIdentified as a binding site for AF-16 in rat cerebellum, mediating neuromodulatory effects. gu.se
Future Directions Receptor de-orphanization, Mapping of downstream effectors (G-proteins, β-arrestins, ion channels), Characterizing signaling bias in different cell types.Utilize proteomic tools to identify primary receptors and then employ cell-based assays to quantify signaling bias and its functional consequences.

Genetic Determinants of this compound Expression and Function in Model Organisms

The expression and function of this compound are governed by a network of genetic and molecular determinants. The gene encoding the parent Antisecretory Factor (ASF) protein is regulated by specific inflammatory stimuli. nih.gov Studies have shown that its expression, at both the mRNA and protein levels, is directly influenced by cytokines and other immune mediators. nih.gov For example, exposure to lipopolysaccharides (LPS) and interferon-gamma can modulate ASF expression, highlighting a direct link between the innate immune response and the production of this protective peptide. nih.gov

To fully appreciate the genetic regulation of CAP, it is useful to compare it with other well-characterized cardiac peptides, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). The genes for ANP and BNP are regulated primarily by hemodynamic and mechanical stimuli, such as atrial muscle stretch. nih.gov However, BNP expression is also selectively upregulated by pro-inflammatory cytokines like TNF-alpha and IL-1beta, a feature that distinguishes it from ANP and suggests a special role in inflammatory cardiac conditions. nih.gov The regulation of CAP/ASF by inflammatory mediators suggests its genetic control program may share more similarities with BNP than with ANP, positioning it as a key respondent to cardiac inflammation and immune challenge.

The most definitive way to elucidate the in vivo function and genetic control of a peptide is through the use of model organisms. The development of knockout mouse models for natriuretic peptides has been instrumental in revealing their distinct physiological roles; for instance, pro-ANP knockout mice develop hypertension and cardiac hypertrophy, whereas pro-BNP knockout models primarily exhibit cardiac fibrosis. mdpi.com Similarly, creating a specific knockout mouse model for the Antisecretory Factor gene is a critical next step. Such a model would allow researchers to definitively map the consequences of its absence on cardiac function, immune response, intestinal homeostasis, and neurological function, thereby uncovering the full spectrum of its physiological importance and the compensatory mechanisms that may arise.

Peptide System Primary Genetic Regulators Key Functions Revealed by Model Organisms
This compound / Antisecretory Factor Inflammatory mediators (Cytokines, LPS) nih.gov(Hypothesized from inhibition studies) Regulation of inflammation, T-cell proliferation, intestinal secretion. nih.gov A knockout model is needed for definitive functional analysis.
Atrial Natriuretic Peptide (ANP) Myocardial stretch, Neuroendocrine stimuli nih.gov(pro-ANP knockout mice) Regulation of blood pressure and cardiac hypertrophy. mdpi.com
Brain Natriuretic Peptide (BNP) Myocardial stretch, Pro-inflammatory cytokines (TNF-α, IL-1β) nih.gov(pro-BNP knockout mice) Prevention of cardiac fibrosis. mdpi.com

Development of Novel Experimental Tools for Studying Peptide Dynamics In Situ

Understanding the real-time behavior of this compound—its distribution, receptor engagement, and clearance in a living system—requires the development and application of sophisticated experimental tools. The study of peptide dynamics in situ has been advanced significantly by innovations in peptide labeling, advanced imaging, and computational modeling. These approaches, already applied to other novel peptides, provide a clear roadmap for future CAP research. mdpi.comnih.gov

A primary strategy involves the chemical synthesis of modified CAP analogues that can be tracked without altering their biological activity. This includes:

Fluorescent Labeling : Conjugating CAP with fluorophores like Cyanine5.5 (Cy5.5) enables direct visualization of its bio-distribution in tissues and uptake by specific cells using fluorescence and confocal microscopy. mdpi.comresearchgate.net

Radiolabeling : Attaching radioisotopes, such as Technetium-99m (99mTc), to CAP allows for non-invasive, whole-body imaging in animal models using techniques like single-photon emission computed tomography (SPECT/CT). This can quantify peptide accumulation in target organs like the heart over time. mdpi.comnih.gov

Beyond tracking, novel tools are needed to identify molecular interactions. Proteomic methods like the TriCEPs (Triceps-based Ligand Receptor Capture) technology can identify a peptide's cell-surface binding partners in their native environment, which is crucial for receptor discovery. mdpi.comresearchgate.net This technique was successfully used to identify a candidate receptor for a different cardiac-targeting peptide and represents a powerful tool for elucidating the CAP interactome. mdpi.com

Finally, in silico or computational approaches are becoming indispensable. Molecular dynamics simulations can model the interaction between CAP and its putative receptors at an atomic level, providing insights into binding affinity and stability. nih.govresearchgate.net Furthermore, deep learning and other machine learning algorithms can be used to predict the biological activity of novel peptide variants or to design new peptides with enhanced properties, accelerating the research and development cycle. nih.govnih.gov

Experimental Tool / Method Application for Studying CAP Dynamics Information Gained
Fluorescent Peptide Conjugation (e.g., CAP-Cy5.5) In vivo bio-distribution studies; in vitro cellular uptake assays using confocal microscopy. mdpi.comTissue-specific accumulation, cellular and subcellular localization, internalization pathways.
Radiolabeled Peptide Conjugation (e.g., 99mTc-CAP) Non-invasive whole-body SPECT/CT imaging in live animal models. mdpi.comReal-time pharmacokinetics, organ-specific targeting and clearance rates.
Ligand-Receptor Capture (e.g., TriCEPs) Identification of cell-surface binding partners on cardiomyocytes, immune cells, or neurons. researchgate.netUnbiased discovery of candidate receptors and interacting proteins.
Molecular Dynamics Simulations In silico modeling of CAP binding to candidate receptors (e.g., GABA-A receptor subunit). nih.govAtomic-level detail of binding interfaces, prediction of binding free energy, conformational changes upon binding.
Deep Learning Models Design of novel CAP analogues; prediction of bioactivity. nih.govGeneration of peptides with potentially higher affinity, stability, or biased signaling properties.

Functional Convergence and Divergence within Endogenous Antisecretory Peptide Systems

The physiological roles of this compound are best understood by comparing its functions with those of other endogenous peptide systems that regulate secretion, inflammation, and cardiovascular homeostasis. This comparative analysis reveals significant points of both functional divergence, highlighting CAP's unique contributions, and convergence, suggesting common protective pathways.

A key point of divergence was established in the initial characterization of CAP. Its ability to inhibit stimulated chloride secretion in the rat ileum was not replicated by a host of other regulatory peptides, including the cardiac natriuretic peptides (ANP, BNP) or established antisecretory agents like neuropeptide Y (NPY), somatostatin (B550006), and enkephalin. nih.gov This finding firmly establishes CAP as a unique regulatory factor in controlling intestinal epithelial transport. While other cardiac peptides like ANP and BNP exert their primary effects on the vasculature and kidneys to regulate blood volume and pressure, CAP's direct and potent effect on intestinal secretion sets it apart. nih.govmdpi.com

Conversely, there is clear evidence of functional convergence in the realms of anti-inflammatory and anti-edema activity. CAP's ability to reduce inflammation and tissue edema is a function shared with other peptide systems. gu.se For example, the natriuretic peptides also play a role in counteracting edema formation and the adverse cardiac remodeling that accompanies inflammatory heart conditions. mdpi.com Adrenomedullin, another cardiac-derived peptide, exerts protective effects by inhibiting fibroblast proliferation and collagen production. nih.govmdpi.com Similarly, peptides of the counter-regulatory renin-angiotensin system, such as Angiotensin-(1-7), are known to have anti-inflammatory and antifibrotic effects that protect the cardiovascular system. mdpi.com This convergence suggests that the body has evolved multiple, partially redundant peptide-based systems that can be mobilized to protect tissues from inflammatory insults and fluid imbalances, likely acting through distinct receptors but converging on common downstream cellular protection pathways.

Peptide Primary Source Antisecretory Effect (Intestine) Anti-inflammatory Effect Primary Cardiovascular Effects Points of Convergence/Divergence with CAP
This compound (CAP) Heart nih.gov, other tissues gu.sePotent inhibitor of Cl- secretion nih.govYes gu.senih.govNot fully characterizedDivergence : Unique intestinal antisecretory mechanism. nih.govConvergence : Anti-inflammatory/anti-edema roles. gu.se
Atrial Natriuretic Peptide (ANP) Atria nih.govNo nih.govLimited/IndirectVasodilation, natriuresis, lowers blood pressure mdpi.comDivergence : Different primary function (hemodynamic vs. antisecretory).
Brain Natriuretic Peptide (BNP) Ventricles nih.govNo nih.govYes (in cardiac context) nih.govVasodilation, natriuresis, anti-fibrotic mdpi.comDivergence : Different primary function. Convergence : Anti-inflammatory/anti-fibrotic roles in the heart.
Neuropeptide Y (NPY) Nervous SystemYes (inhibits secretion)Context-dependentVasoconstriction, regulates heart rateDivergence : Different mechanism of action from CAP. nih.gov
Somatostatin GI tract, Pancreas, CNSYes (potent inhibitor)YesReduces splanchnic blood flowDivergence : Different mechanism of action from CAP. nih.gov
Angiotensin-(1-7) Systemic (RAS)MinorYesVasodilation, anti-hypertrophic, anti-fibrotic mdpi.comConvergence : Cardioprotective and anti-inflammatory roles.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie the antisecretory and anti-inflammatory effects of cardiac antisecretory peptides like AF-16?

  • Methodological Answer: The 43 kDa antisecretory factor (AF) regulates ion/water transport and inflammation by modulating cellular pathways such as chloride channel activity and inflammatory cytokine release. AF-16, a stabilized synthetic variant, inhibits edema by reducing vascular permeability. Mechanistic studies often employ receptor binding assays, gene expression profiling (e.g., TNF-α, IL-6), and electrophysiological measurements of ion transport in endothelial or epithelial cell models . Preclinical models (e.g., sepsis-induced edema) further validate these mechanisms via histopathology and wet/dry weight ratios .

Q. Which in vivo models are most relevant for studying cardiac antisecretory peptides in cardiovascular and systemic inflammation?

  • Methodological Answer: Common models include:

  • Lung edema : Porcine ARDS models with lipopolysaccharide (LPS)-induced injury, evaluated via bronchoalveolar lavage fluid analysis and pulmonary pressure monitoring .
  • Sepsis-induced liver edema : Rodent peritonitis-sepsis models, with tissue edema quantified through magnetic resonance imaging (MRI) or gravimetric methods .
  • Neuroinflammation : Murine encephalitis models, focusing on intracranial pressure and blood-brain barrier integrity .

Q. How do researchers standardize peptide stability and bioactivity in experimental studies?

  • Methodological Answer: AF-16’s stability is enhanced by N-terminal modifications (e.g., acetylation). Quality control involves HPLC for purity (>95%), mass spectrometry for sequence verification, and circular dichroism for structural integrity. Batch-to-batch consistency requires peptide content analysis, particularly for sensitive assays like cell viability or receptor binding .

Advanced Research Questions

Q. How can discrepancies in tissue-specific efficacy (e.g., lung vs. liver edema reduction) be resolved in antisecretory peptide research?

  • Methodological Answer: Tissue-specific outcomes may arise from differences in receptor density, local pH, or protease activity. Comparative studies using isotopic labeling (e.g., fluorophore-tagged AF-16) can track peptide distribution and degradation rates across tissues. Transcriptomic analysis of endothelial cells from different organs may identify mechanistic divergences .

Q. What experimental designs address the short half-life of antisecretory peptides in pharmacokinetic studies?

  • Methodological Answer: Strategies include:

  • Formulation : Encapsulation in liposomes or PEGylation to prolong circulation time .
  • Dosing regimens : Continuous infusion via osmotic pumps in rodent models to maintain therapeutic levels .
  • Biomarker monitoring : Serial measurements of natriuretic peptides (e.g., BNP) or inflammatory markers (CRP) to correlate pharmacokinetics with pharmacodynamics .

Q. What analytical techniques are critical for detecting post-translational modifications (PTMs) in synthetic antisecretory peptides?

  • Methodological Answer: PTMs (e.g., oxidation, deamidation) are identified via:

  • High-resolution mass spectrometry (HR-MS) : Detects mass shifts corresponding to modifications .
  • Peptide mapping : Enzymatic digestion followed by LC-MS/MS to pinpoint modification sites .
  • Stability assays : Accelerated degradation studies under varying temperatures/pH to predict modification risks .

Q. How can researchers optimize translational validity when moving from preclinical models to clinical trials?

  • Methodological Answer: Key considerations include:

  • Species-specific factors : Validate peptide-receptor interactions across species using surface plasmon resonance (SPR) .
  • Biomarker bridging : Align preclinical endpoints (e.g., edema reduction) with clinical biomarkers (e.g., NT-proBNP for cardiac stress) .
  • Dose extrapolation : Allometric scaling from animal studies, adjusted for metabolic rate and plasma protein binding .

Data Contradiction and Validation

Q. How should conflicting results on anti-inflammatory effects (e.g., edema reduction without cytokine modulation) be interpreted?

  • Methodological Answer: AF-16’s primary action on vascular permeability may occur independently of cytokine pathways. Dual-modality studies (e.g., combining AF-16 with cytokine inhibitors) can dissect mechanisms. Spatial transcriptomics of inflamed tissues may reveal localized vs. systemic effects .

Q. What validation protocols ensure reproducibility in antisecretory peptide research?

  • Methodological Answer: Reproducibility requires:

  • Blinded studies : Independent replication of key findings (e.g., edema quantification) across labs .
  • Standardized models : Harmonized LPS doses or sepsis induction protocols in animal studies .
  • Data sharing : Public deposition of peptide synthesis protocols and raw imaging data in repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.